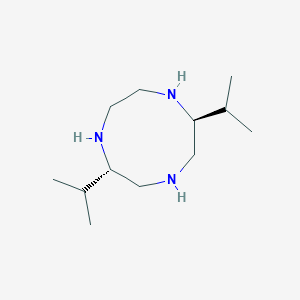
(2S,6S)-2,6-di(propan-2-yl)-1,4,7-triazonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,6S)-2,6-di(propan-2-yl)-1,4,7-triazonane is a chemical compound characterized by its unique structure, which includes a triazonane ring substituted with two isopropyl groups
Preparation Methods
The synthesis of (2S,6S)-2,6-di(propan-2-yl)-1,4,7-triazonane typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and reduce costs.
Chemical Reactions Analysis
(2S,6S)-2,6-di(propan-2-yl)-1,4,7-triazonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(2S,6S)-2,6-di(propan-2-yl)-1,4,7-triazonane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S,6S)-2,6-di(propan-2-yl)-1,4,7-triazonane involves its interaction with molecular targets and pathways within a system. The compound’s effects are mediated through its ability to bind to specific receptors or enzymes, altering their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the context of its application and the specific biological or chemical system being studied.
Comparison with Similar Compounds
(2S,6S)-2,6-di(propan-2-yl)-1,4,7-triazonane can be compared with other similar compounds, such as:
(2S,6S)-2,6-dimethyl-4-[4-(4-propan-2-ylphenoxy)butyl]morpholine: This compound shares structural similarities but differs in its functional groups and overall reactivity.
Propan-2-yl 3-[(2S,6S)-1,2,6-trihydroxycyclohexyl]propanoate: Another structurally related compound with different applications and properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
CAS No. |
417699-67-3 |
|---|---|
Molecular Formula |
C12H27N3 |
Molecular Weight |
213.36 g/mol |
IUPAC Name |
(2S,6S)-2,6-di(propan-2-yl)-1,4,7-triazonane |
InChI |
InChI=1S/C12H27N3/c1-9(2)11-7-13-8-12(10(3)4)15-6-5-14-11/h9-15H,5-8H2,1-4H3/t11-,12-/m1/s1 |
InChI Key |
YZJRPGBGLOQXKG-VXGBXAGGSA-N |
Isomeric SMILES |
CC(C)[C@H]1CNC[C@@H](NCCN1)C(C)C |
Canonical SMILES |
CC(C)C1CNCC(NCCN1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


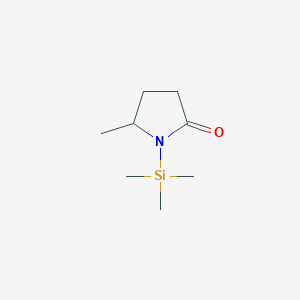
![N,N'-[1,4-Bis(4-methoxyphenyl)butane-1,4-diylidene]dihydroxylamine](/img/structure/B14251616.png)

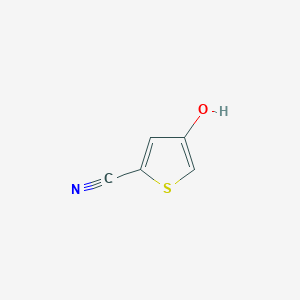
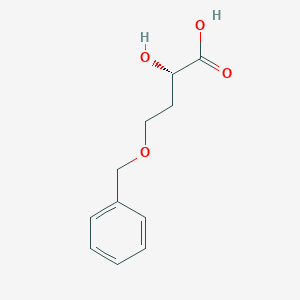
![5-[(Hexylsulfanyl)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14251650.png)
![4'-{[11-(Thiophen-3-yl)undecyl]oxy}[1,1'-biphenyl]-4-ol](/img/structure/B14251658.png)
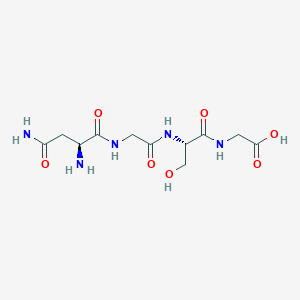
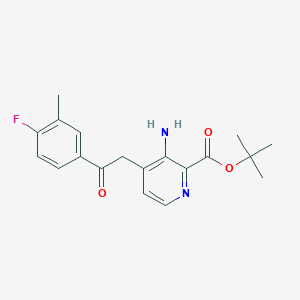
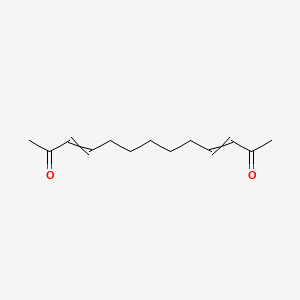
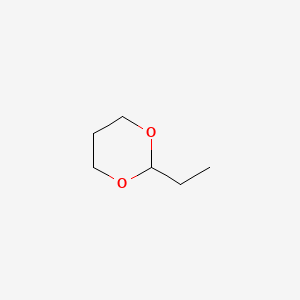
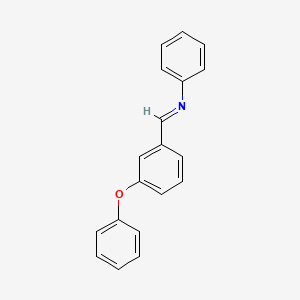
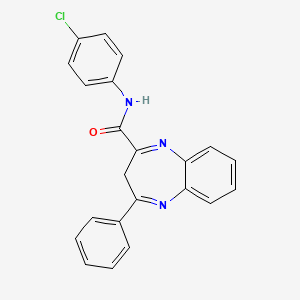
![1-[2-(Ethenyloxy)ethoxy]dodecane](/img/structure/B14251695.png)
